molecular formula C4H4ClN5O2 B1594484 6-Chloro-5-nitropyrimidine-2,4-diamine CAS No. 6036-64-2

6-Chloro-5-nitropyrimidine-2,4-diamine

Cat. No. B1594484
CAS RN: 6036-64-2
M. Wt: 189.56 g/mol
InChI Key: PQRPNYCCQLFXNK-UHFFFAOYSA-N
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Description

6-Chloro-5-nitropyrimidine-2,4-diamine (6-Cl-5-NP-2,4-D) is an organic compound that has been used in various scientific studies and research applications. It is a nitrogen-containing heterocyclic compound, which is a type of organic compound that consists of a ring structure containing at least one heteroatom. 6-Cl-5-NP-2,4-D has been used in a variety of scientific research applications, including as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a biochemical and physiological tool in various studies.

Scientific Research Applications

Application 1: Synthesis of Symmetric Disubstituted Alkyl/Arylaminopyrimidines

  • Summary of the Application: This research presents a new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions. These compounds can be used to generate new purine libraries for drug discovery .
  • Methods of Application: The unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines was investigated, which produced disubstituted dialkyl/arylamine pyrimidines . A computational study of the reaction mechanism was carried out to clarify this reaction .
  • Results or Outcomes: The results suggest that the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions, precedes the transition state and can facilitate the reaction .

Application 2: Nonlinear Optical Applications

  • Summary of the Application: The research involves the synthesis, crystal growth, structure, crystalline perfection, thermal, linear, and nonlinear optical investigations on 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound .
  • Methods of Application: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) for the first time in the literature .
  • Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated .

Application 3: Synthesis of Symmetric Disubstituted Alkyl/Arylaminopyrimidines

  • Summary of the Application: This research presents a new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions. These compounds can be used to generate new purine libraries for drug discovery .
  • Methods of Application: The unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines was investigated, which produced disubstituted dialkyl/arylamine pyrimidines . A computational study of the reaction mechanism was carried out to clarify this reaction .
  • Results or Outcomes: The results suggest that the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions, precedes the transition state and can facilitate the reaction .

Application 3: Synthesis of Symmetric Disubstituted Alkyl/Arylaminopyrimidines

  • Summary of the Application: This research presents a new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions. These compounds can be used to generate new purine libraries for drug discovery .
  • Methods of Application: The unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines was investigated, which produced disubstituted dialkyl/arylamine pyrimidines . A computational study of the reaction mechanism was carried out to clarify this reaction .
  • Results or Outcomes: The results suggest that the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions, precedes the transition state and can facilitate the reaction .

properties

IUPAC Name

6-chloro-5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN5O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRPNYCCQLFXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290607
Record name 6-chloro-5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-nitropyrimidine-2,4-diamine

CAS RN

6036-64-2
Record name 6036-64-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6036-64-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Gillespie, SJ Bamford, R Botting… - Journal of medicinal …, 2009 - ACS Publications
Antagonism of the human A 2A receptor has been implicated as a point of therapeutic intervention in the alleviation of the symptoms associated with Parkinson’s disease. This is thought …
Number of citations: 118 pubs.acs.org
ZJ Lu, Y Hu, WS Dong, WL Cao, TW Wang… - The Journal of …, 2023 - ACS Publications
In this paper, we investigate the utilization of high-throughput virtual screening (HTVS) to identify and develop novel heat-resistant high explosives (HRHEs) that possess a …
Number of citations: 1 pubs.acs.org

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